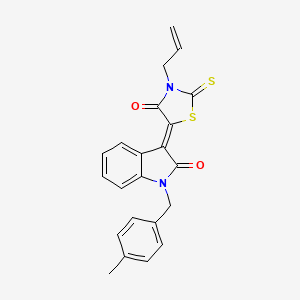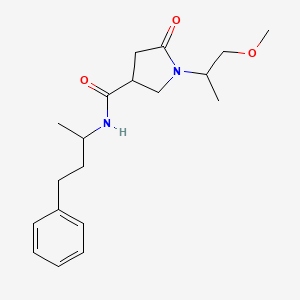
N-(4-bromophenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide, also known as BPH-715, is a chemical compound with potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various fields of research. In the field of oncology, this compound has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide involves its interaction with specific proteins and enzymes in cells. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as matrix metalloproteinases and histone deacetylases. It has also been found to modulate the activity of certain signaling pathways involved in inflammation, such as the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been found to inhibit the expression of genes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the invasion and migration of cancer cells, which are critical steps in the metastasis of cancer. In inflammatory cells, this compound has been found to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in in vitro and in vivo experiments. However, this compound also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may limit its suitability for clinical use.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide. One direction is to study its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. In addition, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, which will be critical for its clinical development. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S2/c1-10-8-11(2)15(12(3)9-10)24(21,22)20-19-16(23)18-14-6-4-13(17)5-7-14/h4-9,20H,1-3H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRPVNALHPVIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=S)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4729761.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4729766.png)
![3-(4-biphenylyl)-1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4729767.png)

![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
methanone](/img/structure/B4729810.png)
![4-chloro-3-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4729819.png)
![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4729820.png)




![2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4729846.png)